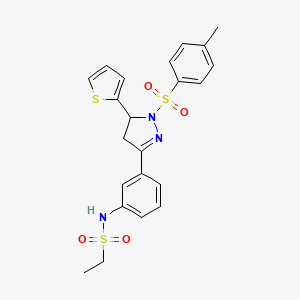

N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .

Molecular Structure Analysis

The compound contains a thiophene ring, a pyrazole ring, and a phenyl ring, all of which are common structures in organic chemistry. Thiophene is a five-membered ring with one sulfur atom, pyrazole is a five-membered ring with two nitrogen atoms, and phenyl is a six-membered carbon ring .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of any substituents. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .科学的研究の応用

Anticancer and Antiviral Properties

Research has identified derivatives of this compound as potential anticancer and antiviral agents. For instance, a study focused on the synthesis and characterization of Celecoxib derivatives, including sulfonamide compounds, for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The findings suggested that specific derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or Celecoxib. Additionally, some compounds displayed modest inhibition of HCV NS5B RdRp activity, indicating potential antiviral applications (Ş. Küçükgüzel et al., 2013).

Antioxidant and Enzyme Inhibition

Further studies on new sulfonamides have revealed their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Notably, specific compounds were identified as leaders in anticancer activities based on their Potency-Selectivity Expression (PSE) values. These findings highlight the compound's potential in developing new anticancer drug candidates and enzyme inhibitors (H. Gul et al., 2018).

Analgesic and Anti-inflammatory Applications

The compound's derivatives have also been investigated for their analgesic and anti-inflammatory properties. Microwave-assisted synthesis of new sulfonamides led to the identification of compounds with significant cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. This suggests their potential use in managing pain and inflammation (H. Gul et al., 2017).

Neuroprotective and Antidepressant Effects

Moreover, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides revealed their potential as antidepressant medications. Preclinical evaluations showed significant reductions in immobility time in animal models, comparable to standard treatments, without affecting baseline locomotion. This indicates the compound's potential role in developing new treatments for depression (B. Mathew et al., 2014).

作用機序

Target of Action

The compound contains a thiophene ring, which is found in many biologically active compounds . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets of this compound could be related to these biological activities.

Mode of Action

Many thiophene derivatives work by binding with high affinity to multiple receptors , which could be the case for this compound as well.

Biochemical Pathways

Without specific information on this compound, it’s hard to say which biochemical pathways it affects. Given the wide range of biological activities exhibited by thiophene derivatives , it’s likely that this compound affects multiple pathways.

Pharmacokinetics

The presence of the thiophene ring could potentially enhance its bioavailability, as thiophene derivatives are known to be readily absorbed and distributed in the body .

Result of Action

Given the biological activities associated with thiophene derivatives , it’s possible that this compound has anti-inflammatory, anticancer, or other therapeutic effects.

Safety and Hazards

将来の方向性

The future directions for research would depend on the biological activity of the compound. If it shows promising activity in a particular area (such as antimicrobial or anticancer activity), then future research could focus on optimizing the structure for increased potency, improving the selectivity, or investigating the mechanism of action .

特性

IUPAC Name |

N-[3-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S3/c1-3-31(26,27)24-18-7-4-6-17(14-18)20-15-21(22-8-5-13-30-22)25(23-20)32(28,29)19-11-9-16(2)10-12-19/h4-14,21,24H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMJMKIGDGEERT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,9R,12S)-12-(4-butoxybenzoyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2707257.png)

![(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2707258.png)

![N-(2,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2707264.png)

![methyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2707273.png)

![5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2707274.png)

![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2707278.png)

![4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2707279.png)